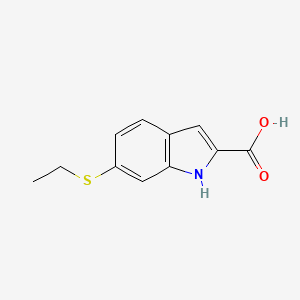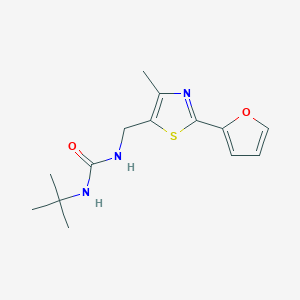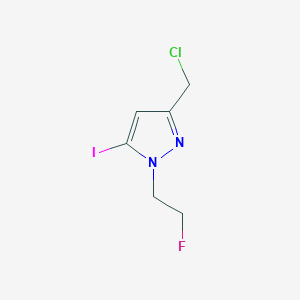![molecular formula C13H15FN2O B2412551 (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone CAS No. 2320225-21-4](/img/structure/B2412551.png)
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone, also known as AZD3783, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been found to exhibit promising results in various scientific research studies.
作用機序
The mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves its interaction with the nicotinic acetylcholine receptors (nAChRs) in the brain. It has been found to act as a positive allosteric modulator of the α4β2 nAChRs, which are involved in various cognitive processes such as learning and memory. By enhancing the activity of these receptors, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to have various biochemical and physiological effects on the central nervous system. It has been found to enhance cholinergic neurotransmission, improve cognitive function and memory, and reduce anxiety and pain. (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has also been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for neurological disorders, which makes it a valuable tool for studying the underlying mechanisms of these disorders. However, one of the limitations is the limited availability of the compound, which makes it difficult to conduct large-scale studies. Additionally, the limited understanding of the long-term effects of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone on the central nervous system is another limitation that needs to be addressed in future studies.
将来の方向性
There are several future directions for the research on (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone. One of the main areas of focus is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the long-term effects of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone on the central nervous system, particularly in terms of its potential for addiction and tolerance. Additionally, the potential of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone as a therapeutic agent for other neurological disorders, such as depression and anxiety, needs to be explored further.
Conclusion:
In conclusion, (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It has been found to exhibit promising results in various scientific research studies, particularly in the treatment of neurological disorders. The mechanism of action of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves its interaction with the nAChRs in the brain, which makes it a valuable tool for studying the underlying mechanisms of cognitive processes. However, further research is needed to fully understand the potential of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone as a therapeutic agent and to address the limitations associated with its use in lab experiments.
合成法
The synthesis of (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone involves a multi-step process that starts with the reaction of 3-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl pyridine-4-carboxylate. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and methylation, to obtain the final product. The overall yield of the synthesis process is around 10%.
科学的研究の応用
(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied extensively for its effects on the central nervous system, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone has also been found to have potential as an analgesic and anxiolytic agent.
特性
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-7-11-1-2-12(8-10)16(11)13(17)9-3-5-15-6-4-9/h3-6,10-12H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSANKGPMRTBRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)
![1-(2,4-difluorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2412477.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)


![(3As,7aS)-2-(3-azidopropanoyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2412485.png)



![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide](/img/structure/B2412491.png)